

# Cross-resistance between Kresoxim-methyl and other Qol fungicides

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Compound of Interest		
Compound Name:	Kresoxim-Methyl	
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# Technical Support Center: Cross-Resistance in Qol Fungicides

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance between **Kresoxim-methyl** and other Quinone outside Inhibitor (QoI) fungicides.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for QoI fungicides like **Kresoxim-methyl**?

A1: Quinone outside Inhibitor (QoI) fungicides, including **Kresoxim-methyl**, act by inhibiting mitochondrial respiration in fungi.[1][2] They bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, which ultimately halts the production of ATP, the energy currency of the cell, leading to fungal death.[1][3][4]

Q2: What is cross-resistance and does it occur among QoI fungicides?

A2: Cross-resistance is a phenomenon where a fungal pathogen develops resistance to one fungicide and, as a result, becomes resistant to other fungicides within the same chemical group, even if it has not been exposed to them. Strong cross-resistance is observed among all



QoI fungicides belonging to FRAC (Fungicide Resistance Action Committee) Code 11, which includes **Kresoxim-methyl**, Azoxystrobin, Pyraclostrobin, and Trifloxystrobin.[4][5][6] This means that a fungus resistant to one of these fungicides will likely be resistant to the others.

Q3: What are the primary mechanisms of resistance to QoI fungicides?

A3: The predominant mechanism of resistance to QoI fungicides is a target site modification due to mutations in the mitochondrial cytochrome b gene (cytb).[1][7] The most common mutation is a single nucleotide polymorphism that results in an amino acid substitution from glycine to alanine at position 143 (G143A).[1][7] Other less frequent mutations include the substitution of phenylalanine to leucine at position 129 (F129L).[5] A secondary resistance mechanism involves the activation of an alternative oxidase (AOX) pathway, which bypasses the QoI-inhibited site in the electron transport chain.[8][9]

Q4: How does the G143A mutation confer such high resistance?

A4: The G143A mutation alters the three-dimensional structure of the Qo binding pocket on cytochrome b. This change prevents the QoI fungicide from effectively binding to its target site, thus allowing the electron transport chain to function normally and ATP synthesis to continue, rendering the fungicide ineffective.[7] This single mutation can lead to a significant, qualitative resistance, where the fungus is no longer controlled at labeled field rates.[1]

Q5: What is the role of the alternative oxidase (AOX) pathway in QoI resistance?

A5: The alternative oxidase (AOX) is a mitochondrial enzyme that provides a bypass for the cytochrome bc1 complex (Complex III) in the electron transport chain.[8][9][10] When QoI fungicides block the main respiratory pathway, some fungi can induce the AOX pathway to continue electron transport and produce a reduced amount of ATP, allowing them to survive.[8] [11] While less efficient in energy production, this pathway can be sufficient to confer a degree of resistance or tolerance to QoI fungicides.[11]

## **Troubleshooting Guides**

Issue: My QoI fungicide, such as **Kresoxim-methyl**, is no longer effective in controlling the fungal pathogen in my experiments.

## Troubleshooting & Optimization

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Possible Cause	Troubleshooting Steps	
Development of Qol-resistant fungal strains.	1. Confirm Resistance: Perform a fungicide sensitivity assay to determine the EC50 value of your fungal isolate for Kresoxim-methyl and other Qol fungicides. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance. 2. Identify Resistance Mechanism: a. Target Site Mutation: Extract fungal DNA and perform PCR followed by sequencing of the cytochrome b gene to detect the G143A or F129L mutations.  b. Alternative Oxidase (AOX) Pathway: Conduct a fungicide sensitivity assay in the presence and absence of an AOX inhibitor, such as salicylhydroxamic acid (SHAM). A significant decrease in the EC50 value in the presence of SHAM suggests the involvement of the AOX pathway.	
Incorrect fungicide concentration or application.	1. Verify Concentration: Double-check all calculations for fungicide stock solutions and final concentrations used in your experiments. 2. Ensure Proper Application: Review your experimental protocol to ensure the fungicide was applied correctly and at the appropriate time point in the fungal life cycle for optimal efficacy.	
Degradation of the fungicide.	Check Storage Conditions: Ensure the fungicide has been stored according to the manufacturer's instructions. 2. Use a Fresh Batch: If possible, use a new, unopened container of the fungicide to rule out degradation of the active ingredient.	

Issue: I am getting inconsistent results in my fungicide sensitivity assays.



Possible Cause	Troubleshooting Steps	
Variability in inoculum.	Standardize Inoculum: Use a standardized method to prepare your fungal inoculum (e.g., spore suspension quantified with a hemocytometer or mycelial plugs of a consistent size).[12] 2. Ensure Uniformity: Ensure the inoculum is evenly distributed in each well of the microtiter plate or on the agar plate.	
Improper incubation conditions.	1. Maintain Consistent Environment: Incubate plates at the optimal temperature and humidity for the specific fungal pathogen.[13] 2. Prevent Evaporation: For microtiter plate assays, use plate sealers or incubate in a humid chamber to prevent evaporation from the wells.[13]	
Issues with media preparation.	1. Ensure Homogeneity: Thoroughly mix the fungicide into the agar or broth medium before it solidifies or is dispensed to ensure a uniform concentration. 2. pH of the Medium: Check if the pH of the medium affects the stability or activity of the fungicide.	

## **Quantitative Data Summary**

Table 1: Cross-Resistance of Cercospora sojina (Frogeye Leaf Spot) to Qol Fungicides



Fungicide	Isolate Type	Mean EC50 (μg/mL)	Resistance Factor (RF)
Picoxystrobin	Sensitive	0.152	-
Picoxystrobin	Resistant	>10	>66
Azoxystrobin	Sensitive	<1	-
Azoxystrobin	Resistant	>1	>1
Pyraclostrobin	Sensitive	<0.1	-
Pyraclostrobin	Resistant	>0.1	>1

Data adapted from a study on Cercospora sojina isolates from Indiana. The resistant isolates were confirmed to have the G143A mutation.[2]

Table 2: Sensitivity of Botrytis cinerea to Kresoxim-methyl

Assay Condition	EC50 Range (mg/L)	Mean EC50 (mg/L)
Without SHAM	Not a unimodal curve	-
With SHAM (100 mg/L)	0.01 - 0.78	0.28

Data from a baseline sensitivity study of 213 Botrytis cinerea isolates. The presence of the AOX inhibitor SHAM reveals the intrinsic sensitivity to the fungicide by blocking the alternative respiratory pathway.[14]

## **Experimental Protocols**

## Protocol 1: Fungicide Sensitivity Assay using a Microtiter Plate Method

This protocol is a generalized method and may need optimization for specific fungal species.

#### Materials:

96-well flat-bottom microtiter plates



- Fungal isolate(s)
- Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
- QoI fungicide stock solution in a suitable solvent (e.g., DMSO)
- Solvent control
- Multichannel pipette
- Microplate reader

#### Procedure:

- Prepare Fungicide Dilutions: Create a serial dilution of the fungicide in the liquid growth medium. Include a solvent control (medium with the same concentration of solvent used for the fungicide stock) and a negative control (medium only).
- Prepare Fungal Inoculum: Prepare a spore suspension from a fresh culture and adjust the
  concentration to a standardized value (e.g., 1 x 10<sup>5</sup> spores/mL) using a hemocytometer.
   For non-sporulating fungi, a mycelial slurry can be prepared.[12]
- Inoculate Plates: Add the prepared fungal inoculum to each well of the microtiter plate containing the fungicide dilutions and controls.
- Incubation: Seal the plates and incubate at the optimal temperature for the fungus for a specified period (e.g., 48-72 hours).
- Measure Growth: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.[13]
- Data Analysis:
  - Subtract the OD of the negative control wells from the OD of the treatment wells.
  - Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.



 Determine the EC50 value (the concentration of fungicide that inhibits fungal growth by 50%) by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.

## Protocol 2: Molecular Detection of the G143A Mutation in the Cytochrome b Gene

- 1. Fungal DNA Extraction:
- Grow the fungal isolate on a suitable solid or in a liquid medium.
- Harvest the mycelium.
- Disrupt the fungal cells by grinding in liquid nitrogen or using bead beating.[15]
- Extract the genomic DNA using a commercial kit or a standard protocol involving lysis buffer, phenol-chloroform extraction, and ethanol precipitation.[15][16][17]
- Assess the quality and quantity of the extracted DNA using a spectrophotometer or gel electrophoresis.

#### 2. PCR Amplification:

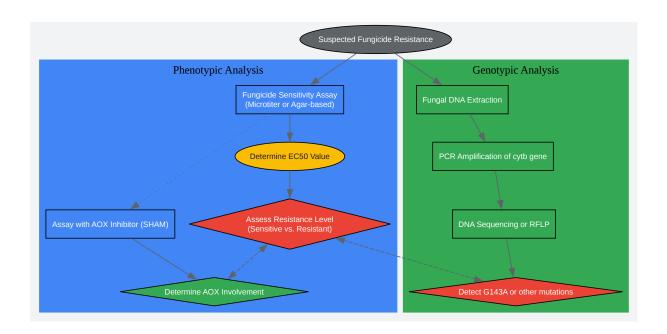
- Design or use previously published primers that flank the region of the cytochrome b gene containing the codon for amino acid 143.
- Set up a PCR reaction containing the extracted fungal DNA, primers, dNTPs, Taq polymerase, and PCR buffer.
- Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[16]
- 3. Detection of the G143A Mutation:
- PCR-RFLP (Restriction Fragment Length Polymorphism): If the G143A mutation creates or abolishes a restriction enzyme recognition site, the PCR product can be digested with the appropriate enzyme. The resulting DNA fragments are then separated by gel



electrophoresis. A different banding pattern between the wild-type and resistant isolates will indicate the presence of the mutation.

 DNA Sequencing: The most definitive method is to sequence the PCR product. The resulting sequence is then aligned with the wild-type cytochrome b gene sequence to identify the G to C transversion at the nucleotide level, which corresponds to the G143A amino acid substitution.

### **Visualizations**



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